molecular formula C19H24N4O B2708728 1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1795299-14-7

1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No. B2708728
CAS RN: 1795299-14-7
M. Wt: 324.428
InChI Key: CYGCKGYLJOOQMI-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as PPAP, and it has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Molecular Recognition and Complexation Studies

Research has shown that urea derivatives, including those with pyridin-2-yl groups, exhibit significant potential in molecular recognition and complexation. For instance, studies on the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates reveal insights into the substituent effects on complex formation. These interactions are crucial for understanding hydrogen bonding mechanisms within complexes, with implications for designing more effective molecular receptors and catalysts (Ośmiałowski et al., 2013).

Synthesis of Novel Compounds with Potential Biological Activities

Another area of interest is the synthesis of novel compounds for potential therapeutic applications. For example, the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. These findings highlight the potential of such compounds as anticancer agents, opening new avenues for the development of targeted therapies (Jian Feng et al., 2020).

Anticancer Agent Development

The exploration of diaryl ureas, particularly those involving pyridin-2-yl groups, in medicinal chemistry has led to the discovery of compounds with notable antiproliferative activity. These compounds, through their specific structural features, have shown promise as potential BRAF inhibitors, offering a new strategy for anticancer drug development (Jian Feng et al., 2020).

Anion Binding and Sensing

Research into ureido-pyridyl ligands has demonstrated their ability to bind polyatomic anions, showcasing the potential of these compounds in anion sensing and separation technologies. This area of study is significant for the development of novel analytical and purification methods, particularly in environmental and biochemical contexts (Marivel et al., 2011).

properties

IUPAC Name

1-(3-phenylpropyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(21-13-6-9-16-7-2-1-3-8-16)22-17-11-14-23(15-17)18-10-4-5-12-20-18/h1-5,7-8,10,12,17H,6,9,11,13-15H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGCKGYLJOOQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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